molecular formula C20H26O5 B14867756 (1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

Cat. No.: B14867756
M. Wt: 346.4 g/mol
InChI Key: QOAOBBJDPFYUKJ-XVAGEGTISA-N
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Description

The compound (1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[142101,1304,1208,12]nonadecane-2,18-dione is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione typically involves multiple steps, including cyclization reactions and functional group modifications. One common approach is the use of Diels-Alder reactions to form the core pentacyclic structure, followed by selective oxidation and reduction steps to introduce the hydroxy and dioxo functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: Functional groups on the pentacyclic structure can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione involves its interaction with specific molecular targets. The hydroxy and dioxo groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: These compounds share a similar pentacyclic structure and exhibit comparable biological activities.

    Coumarins: Coumarins have a fused ring system and are known for their diverse biological properties.

Uniqueness

The uniqueness of (1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[142101,1304,1208,12]nonadecane-2,18-dione lies in its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16-,19+,20-/m1/s1

InChI Key

QOAOBBJDPFYUKJ-XVAGEGTISA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C

Origin of Product

United States

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